REACTION_SMILES
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[CH2:4]([CH3:5])[O:6][Si:7]([O:8][CH2:9][CH3:10])([O:11][CH2:12][CH3:13])[O:14][CH2:15][CH3:16].[H-:1].[H-:2].[Na+:3]>>[CH2:4]([CH3:5])[O:6][SiH:7]([O:8][CH2:9][CH3:10])[O:11][CH2:12][CH3:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO[Si](OCC)(OCC)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CCO[SiH](OCC)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |